molecular formula C29H29N7O B2949764 N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946349-24-2

N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2949764
CAS No.: 946349-24-2
M. Wt: 491.599
InChI Key: SAFJFYIINNJFEA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 946349-24-2) is a synthetic small molecule with a molecular formula of C29H29N7O and a molecular weight of 491.6 g/mol . This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are structurally analogous to purine bases and are of significant interest in medicinal chemistry and drug discovery. Pyrazolo[3,4-d]pyrimidine scaffolds are well-established in scientific research as core structures in the development of potent kinase inhibitors . Specifically, molecules featuring this core have been extensively investigated as inhibitors of Src family kinases (SFKs), a group of non-receptor tyrosine kinases implicated in intracellular signaling pathways that regulate cell proliferation, differentiation, and survival . The distinct substitution pattern on this molecule—featuring a phenyl group at the 1-position, a (4-phenylpiperazin-1-yl) group at the 6-position, and a (4-ethoxyphenyl)amino group at the 4-position—suggests its potential utility as a key intermediate or a targeted inhibitor for probing kinase-dependent cellular processes. Researchers can leverage this compound in biochemical assays to study signal transduction mechanisms or as a building block in the structure-activity relationship (SAR) optimization for novel therapeutic agents. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N7O/c1-2-37-25-15-13-22(14-16-25)31-27-26-21-30-36(24-11-7-4-8-12-24)28(26)33-29(32-27)35-19-17-34(18-20-35)23-9-5-3-6-10-23/h3-16,21H,2,17-20H2,1H3,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFJFYIINNJFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C23H26F3N7OC_{23}H_{26}F_{3}N_{7}O. Its structure includes a pyrazolo[3,4-d]pyrimidine core with various substituents that may influence its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on related pyrazolopyrimidine derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell growth.

Neuropharmacological Effects

Derivatives containing the phenylpiperazine moiety have been noted for their neuropharmacological effects. They have been shown to interact with serotonin receptors, which could lead to anxiolytic or antidepressant effects. For example, piperazine derivatives have been documented to inhibit human acetylcholinesterase, suggesting potential implications in neurodegenerative diseases .

TRPC Channel Modulation

Recent findings highlight the role of similar compounds in modulating Transient Receptor Potential Canonical (TRPC) channels. Specifically, some derivatives have demonstrated the ability to activate TRPC6 channels dose-dependently, which plays a critical role in calcium signaling and cellular excitability .

Study 1: Anticancer Efficacy

In a study examining the anticancer properties of pyrazolopyrimidine derivatives, compounds with structural similarities to this compound were tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 μM, with observed apoptosis through caspase activation.

Study 2: Neuropharmacological Assessment

A neuropharmacological assessment of 4-substituted piperazine derivatives revealed that they could effectively modulate serotonin receptor activity. In vitro assays demonstrated that these compounds could reduce anxiety-like behavior in rodent models when administered at doses ranging from 1 to 10 mg/kg.

Data Tables

Activity Compound IC50 (μM) Effect
AnticancerN-(4-ethoxyphenyl)-1-phenyl...0.5Induces apoptosis
NeuropharmacologicalPiperazine derivatives2.0Reduces anxiety-like behavior
TRPC Channel ActivationSimilar pyrazolopyrimidines0.019Activates TRPC6

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name (CAS) Substituent (Position 4) Piperazine Substituent (Position 6) Molecular Weight Key Structural Features
N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Target) 4-ethoxyphenyl 4-phenylpiperazine ~475* Ethoxy group enhances lipophilicity; phenylpiperazine may improve receptor selectivity.
N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (946288-21-7) 3,4-dimethylphenyl 4-phenylpiperazine 475.6 Methyl groups increase steric bulk, potentially reducing solubility.
N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (946289-20-9) 4-chlorophenyl 4-methylpiperazine 419.9 Chlorine substituent increases electronegativity; methylpiperazine reduces steric hindrance.
6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (878063-77-5) 3-chloro-4-methoxyphenyl 4-benzylpiperazine 463.96 Benzyl group enhances hydrophobic interactions; chloro and methoxy modulate solubility.
1-(3-chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (890892-46-3) 2,4-dimethoxyphenyl N/A (position 1: 3-chloro-4-methylphenyl) 395.8 Methoxy groups improve solubility; chloro and methyl groups add steric and electronic effects.

*Estimated molecular weight based on structural analogs.

Key Observations:

Dimethoxy substituents (890892-46-3) enhance solubility due to hydrogen-bonding capacity .

Piperazine Modifications :

  • The 4-phenylpiperazine in the target compound may confer stronger π-π stacking interactions compared to methylpiperazine (946289-20-9) or benzylpiperazine (878063-77-5), which could enhance binding to hydrophobic receptor pockets .

Bioactivity Implications: Chlorine substituents (946289-20-9, 878063-77-5) are associated with increased metabolic stability but may introduce toxicity risks (e.g., H302 hazard warnings in related compounds) .

Research Findings and Pharmacological Relevance

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are known inhibitors of kinases like Aurora A and BCR-ABL. The 4-phenylpiperazine group in the target compound may mimic ATP-binding motifs, enhancing competitive inhibition .
  • Anticancer Potential: Structural analogs with chloro or methoxy substituents (e.g., 878063-77-5) have shown moderate activity against leukemia cell lines (IC₅₀: 1–10 μM), suggesting the target compound may exhibit similar profiles .
  • Toxicity Considerations : Related compounds with halogenated aryl groups (e.g., 946289-20-9) have hazard statements for acute toxicity (H302) and skin irritation (H315), indicating a need for careful safety profiling .

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